

The Novelty of Funobactam's Chemical Scaffold: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A primary mechanism of resistance is the production of β -lactamase enzymes, which inactivate a broad range of β -lactam antibiotics. **Funobactam** (formerly XNW4107) is a novel, investigational β -lactamase inhibitor developed to counteract this resistance. This technical guide provides an in-depth analysis of the chemical novelty of **Funobactam**'s scaffold, its mechanism of action, and its potential to restore the efficacy of β -lactam antibiotics against challenging pathogens. **Funobactam** is currently in Phase 3 clinical trials for complicated urinary tract infections and hospital-acquired/ventilator-associated bacterial pneumonia.[1]

The Chemical Scaffold: A Diazabicyclooctane Core

Funobactam is a non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[2][3] Its chemical structure, $(1R,4S,5R)-4-\{5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl\}-6-oxo-5,7-diazaspiro[bicyclo[3.2.1]octane-2,1'-cyclopropan]-7-yl hydrogen sulfate, is characterized by a rigid bicyclic core. This scaffold is distinct from traditional β-lactam-based inhibitors like clavulanic acid, sulbactam, and tazobactam.$



The novelty of **Funobactam**'s scaffold lies in the specific substitutions on the DBO core, which are designed to enhance its binding affinity and inhibitory spectrum against a wide range of β -lactamases.

Structural Comparison with other β-Lactamase

Inhibitors

Innibitors				
Inhibitor Class	Core Structure	Mechanism of Action	Key Advantages	Key Limitations
Clavams (e.g., Clavulanic Acid)	Oxapenam	Irreversible, "suicide" inhibitor	Effective against many Class A β- lactamases	Ineffective against Class B, C, and many Class D enzymes
Sulfones (e.g., Sulbactam, Tazobactam)	Penam sulfone	Irreversible, "suicide" inhibitor	Broadly active against Class A enzymes	Limited activity against Class C and D enzymes; no activity against Class B
Diazabicycloocta nes (e.g., Avibactam, Relebactam, Funobactam)	Diazabicycloocta ne	Reversible, covalent inhibition	Broad-spectrum inhibition of Class A, C, and some Class D enzymes	Ineffective against metallo- β-lactamases (Class B)
Boronates (e.g., Vaborbactam)	Cyclic boronic acid	Reversible, forms a stable adduct with the active site serine	Potent inhibitor of Class A carbapenemases (e.g., KPC)	Limited activity against Class D and no activity against Class B enzymes

Mechanism of Action: Covalent and Reversible Inhibition



Funobactam's mechanism of action is characteristic of the DBO class. It acts as a potent inhibitor of Ambler Class A, C, and D serine- β -lactamases. The core of its inhibitory action is the formation of a reversible, covalent acyl-enzyme intermediate with the serine residue in the active site of the β -lactamase.

The process can be broken down into the following steps:

- Binding: **Funobactam** enters the active site of the β-lactamase.
- Acylation: The catalytic serine residue attacks the carbonyl group of the DBO core, leading to the opening of the bicyclic ring and the formation of a stable acyl-enzyme complex.
- Inhibition: This covalent complex is highly stable, effectively sequestering the enzyme and preventing it from hydrolyzing β-lactam antibiotics.
- Reversibility: Unlike "suicide" inhibitors, the hydrolysis of the acyl-enzyme intermediate is slow but possible, leading to the regeneration of the active enzyme. However, the off-rate is sufficiently slow to allow the partner β-lactam to exert its antibacterial effect.

dot digraph "**Funobactam**_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of β -Lactamase Inhibition by **Funobactam**", rankdir="LR", splines=ortho, nodesep=0.8, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

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"Serine" [label="3. Slow Reversible\nHydrolysis", style=dashed]; "Antibiotic" -> "Serine" [label="2. Blocked Hydrolysis", style=dotted, color="#EA4335"]; "Acyl_Enzyme" -> "Result" [style=invis]; "Result" [label="Protection of\nβ-Lactam Antibiotic", shape=plaintext, fontcolor="#202124"]; } caption: "**Funobactam**'s inhibitory pathway."

In Vitro and In Vivo Efficacy

Funobactam itself possesses no intrinsic antibacterial activity. Its utility lies in its combination with a β -lactam antibiotic, most notably imipenem. The combination of imipenem/**funobactam** has demonstrated potent activity against a wide range of MDR Gram-negative bacteria.

In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of imipenem alone and in combination with a fixed concentration of **funobactam** against various resistant bacterial isolates.



Organism	Isolate ID	β- Lactamase(s) Produced	Imipenem MIC (μg/mL)	Imipenem/Fun obactam (8 µg/mL) MIC (µg/mL)
Acinetobacter baumannii	ACB 160	ADC-25, OXA- 23, OXA-223	>64	1
Acinetobacter baumannii	ACB 193	ADC-25, OXA- 23, OXA-82	>64	4
Acinetobacter baumannii	ACB 246	ADC-33, OXA- 23, OXA-82	64	8
Pseudomonas aeruginosa	PSA 1862	KPC-2, PDC-42	64	1
Pseudomonas aeruginosa	PSA 1869	GES-20	16	8
Klebsiella pneumoniae	KP 651	KPC-3	16	1
Klebsiella pneumoniae	KP 741	SHV-11, CTX-M- 55, OXA-48	>32	0.5

Data adapted from Fratoni et al., J Antimicrob Chemother, 2023.[3]

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

The combination of imipenem/**funobactam** has shown significant efficacy in a neutropenic murine thigh infection model against serine carbapenemase-producing Gram-negative bacteria.[2][3] In this model, the combination therapy resulted in a significant reduction in bacterial burden compared to imipenem alone.



Organism	Change in log10 CFU/thigh (24h) - Imipenem HSR alone	Change in log10 CFU/thigh (24h) - Imipenem/Funobactam HSR
A. baumannii (n=7 isolates)	Growth	>1-log kill in 6/7 isolates
P. aeruginosa (n=4 isolates)	Growth	>1-log kill in 4/4 isolates
K. pneumoniae (n=4 isolates)	Growth	Stasis in 4/4 isolates

HSR: Human-Simulated Regimen. Data adapted from Fratoni et al., J Antimicrob Chemother, 2023.[2][3]

Experimental Protocols MIC Determination by Broth Microdilution

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of imipenem/funobactam.

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[label="4. Incubate at 35-37°C\nfor 16-20 hours"]; "Read_Results" [label="5. Read MIC as the Lowest\nConcentration with No\nVisible Growth"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

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- Preparation of Antimicrobial Solutions: Prepare stock solutions of imipenem and funobactam in an appropriate solvent. For combination testing, prepare serial twofold dilutions of imipenem in cation-adjusted Mueller-Hinton broth (CAMHB) containing a fixed concentration of funobactam (e.g., 8 μg/mL).
- Inoculum Preparation: From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
- Inoculation: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
- Incubation: Cover the plates and incubate at $35 \pm 2^{\circ}$ C in ambient air for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Neutropenic Murine Thigh Infection Model

This in vivo model is crucial for evaluating the efficacy of new antimicrobial agents.

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- Animal Model: Specific-pathogen-free female ICR mice are typically used.
- Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
 [2]
- Infection: Mice are anesthetized and inoculated intramuscularly in the thigh with a bacterial suspension (e.g., 0.1 mL of ~10^6 - 10^7 CFU/mL).[2]
- Treatment: Treatment with the antimicrobial agent(s) is initiated at a specified time postinfection (e.g., 2 hours). Human-simulated dosing regimens are often used to mimic the pharmacokinetic profiles observed in humans.
- Efficacy Endpoint: At a predetermined time (e.g., 24 hours) after the initiation of therapy, mice are euthanized. The thighs are harvested, homogenized, and serially diluted for quantitative culture to determine the bacterial burden (CFU/thigh). The change in bacterial density from the start of therapy is the primary efficacy endpoint.

Chemical Synthesis Pathway

While the precise, proprietary synthesis of **Funobactam** is not publicly detailed, a representative synthesis of a diazabicyclooctane core, similar to that found in other DBO inhibitors, can be illustrated. The synthesis typically involves the construction of the bicyclic ring system followed by the addition of the side chains.

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{Intermediate C | (Functional Group Interconversion)}"]; "DBO_Core" [label=" {Diazabicyclooctane Core}"]; "Side_Chain_Addition" [label="{Side Chain Precursor}"]; "Final Product" [label="{Final DBO Inhibitor}"];

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This generalized scheme highlights the key transformations involved in constructing the DBO scaffold and attaching the requisite side chains that confer its specific inhibitory properties.

Conclusion

Funobactam represents a significant advancement in the development of β -lactamase inhibitors. Its novel diazabicyclooctane scaffold provides a stable and effective platform for the broad-spectrum inhibition of clinically relevant Ambler Class A, C, and D β -lactamases. The potent in vitro and in vivo activity of the imipenem/**funobactam** combination against MDR Gram-negative pathogens underscores its potential as a valuable therapeutic option in the fight against antimicrobial resistance. Further clinical evaluation will be critical in defining its role in the management of serious bacterial infections.

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